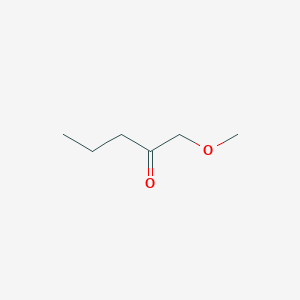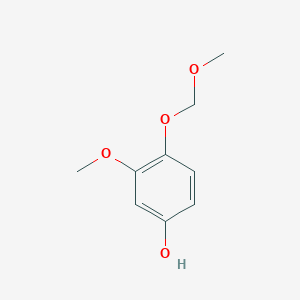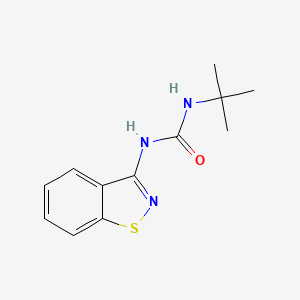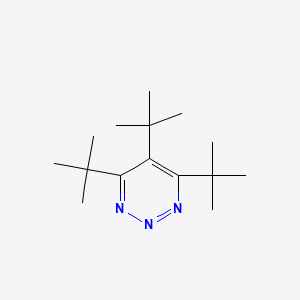![molecular formula C15H12ClNO3 B14335012 Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- CAS No. 106263-99-4](/img/no-structure.png)
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with a chlorine atom at the 4-position and an amide group at the 2-position, which is further substituted with a 3-methylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxylic acid and the acyl chloride, resulting in the desired product.
Another method involves the use of 4-chloro-2-aminobenzoic acid as a starting material. This compound can be reacted with 3-methylbenzoyl chloride in the presence of a base to form the target compound. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted benzoic acid derivatives.
科学研究应用
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
相似化合物的比较
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- can be compared with other similar compounds such as:
4-Chlorobenzoic acid: Lacks the amide and 3-methylbenzoyl groups, resulting in different chemical properties and reactivity.
2-Aminobenzoic acid: Contains an amino group instead of the amide group, leading to different biological activities.
3-Methylbenzoic acid: Lacks the chlorine and amide groups, affecting its chemical behavior and applications.
The uniqueness of benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
| 106263-99-4 | |
分子式 |
C15H12ClNO3 |
分子量 |
289.71 g/mol |
IUPAC 名称 |
4-chloro-2-[(3-methylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(16)5-6-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
InChI 键 |
XZRPLHHRCXYIGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)




![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)


